molecular formula C16H28BN3O4 B13531288 tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate

tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate

Cat. No.: B13531288
M. Wt: 337.2 g/mol
InChI Key: RVLMHFSSHAPMNZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate is a complex organic compound that features a tert-butyl carbamate group and a pyrazole ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate.

    Solvents: Commonly used solvents include 1,4-dioxane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate is used as a building block in the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug development and other biomedical applications .

Industry

In industry, the compound can be used in the synthesis of advanced materials, including polymers and other functional materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane group acts as a key reactive site, allowing the compound to form new carbon-carbon bonds under the right conditions .

Properties

Molecular Formula

C16H28BN3O4

Molecular Weight

337.2 g/mol

IUPAC Name

tert-butyl N-[[1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-4-yl]methyl]carbamate

InChI

InChI=1S/C16H28BN3O4/c1-14(2,3)22-13(21)18-9-11-10-19-20(8)12(11)17-23-15(4,5)16(6,7)24-17/h10H,9H2,1-8H3,(H,18,21)

InChI Key

RVLMHFSSHAPMNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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